molecular formula C17H29ClN2O2 B000793 Ropivacaine hydrochloride monohydrate CAS No. 132112-35-7

Ropivacaine hydrochloride monohydrate

Cat. No. B000793
M. Wt: 328.9 g/mol
InChI Key: VSHFRHVKMYGBJL-CKUXDGONSA-N
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Description

Ropivacaine is a long-acting amide local anaesthetic agent, produced as a pure enantiomer. It inhibits sodium ion influx in nerve fibers, resulting in a blockade of nerve signal transmission. Its less lipophilic nature compared to bupivacaine makes it less likely to penetrate large myelinated motor fibers, resulting in a relatively reduced motor blockade. This feature is beneficial when motor blockade is undesirable. Ropivacaine's reduced lipophilicity is also associated with decreased potential for central nervous system toxicity and cardiotoxicity (Kuthiala & Chaudhary, 2011).

Synthesis Analysis

Ropivacaine is synthesized to achieve a pure S-enantiomer form, leveraging its unique pharmacological profile. The synthesis process is designed to ensure the production of ropivacaine with a high pKa and relatively low lipid solubility, which contributes to its safety and efficacy profile (Hansen, 2004).

Molecular Structure Analysis

The molecular structure of ropivacaine allows for a greater sensorimotor differential block and a shorter elimination half-life, reducing the potential for accumulation. Its molecular structure also contributes to its increased margin of safety compared to bupivacaine, especially in terms of cardiotoxicity when given in equal doses (Wang, Greengrass, & Dangler, 2001).

Chemical Reactions and Properties

Ropivacaine's chemical properties, including its pKa and lipid solubility, underlie its pharmacological effects. Its S-enantiomer structure is pivotal for its action as a local anesthetic, with a lower cardiotoxic potential than racemic bupivacaine. This structure is crucial for its use in obstetric analgesia and potentially for ambulatory anesthesia due to its shorter duration of action and weaker motor block (de Jong, 1995).

Physical Properties Analysis

The physical properties of ropivacaine, such as its state at room temperature, melting point, and solubility in various solvents, are essential for its formulation and clinical use. However, specific details on these physical properties are not directly provided in the reviewed literature and generally require consultation of pharmaceutical chemistry sources.

Chemical Properties Analysis

Ropivacaine's chemical properties contribute to its pharmacodynamics and pharmacokinetics. Its less lipophilic nature compared to other local anesthetics impacts its diffusion and nerve blockade characteristics. The unique chemical structure of ropivacaine influences its safety profile, particularly in terms of reduced central nervous system and cardiovascular system toxicity (Markham & Faulds, 1996).

Scientific Research Applications

  • Transdermal Delivery : Lipid nanocapsules of ropivacaine have been developed for transdermal administration, showing improvements in pain latency and a reduction in the writhing response in mice, indicating a potential for enhanced pain management applications (Zhai, Zhao, Wang, & Zhai, 2016).

  • Clinical Use : It is a long-acting local anesthetic known for reduced motor blockade and lower potential for central nervous system toxicity and cardiotoxicity, making it favorable for various medical procedures (Kuthiala & Chaudhary, 2011).

  • Radio-Labeled Applications : Carbon-14-labeled ropivacaine has been synthesized for use as a local anesthetic agent in research, highlighting its utility in pharmacological studies (Sahlberg, 1987).

  • Neurotoxicity Studies : Research has shown that ropivacaine impairs mitochondrial biogenesis and function in neuronal cells, which might explain its neurotoxicity, thus providing insights into its safety profile (Niu, Tang, Ren, & Feng, 2018).

  • Postoperative Analgesia : It's effective for postoperative analgesia in patients with lower limb fractures, with minimal negative effects on serum indexes, indicating its efficacy and safety in post-surgical pain management (Dengguo, 2013).

  • Controlled Release Systems : Injectable, ropivacaine-loaded controlled release systems have been developed, effectively prolonging local analgesic effects in rats and showing less cytotoxicity compared to traditional methods (Qiao et al., 2022).

  • Combination with Other Analgesics : Adding fentanyl citrate to ropivacaine improves the onset of sensory and motor block, prolongs sensory block duration, and increases analgesia duration in surgeries, illustrating its synergistic effects when combined with other drugs (Gupta, 2018).

  • Labor Analgesia and Postoperative Pain Management : It offers effective postoperative pain relief with less cardiovascular and CNS toxicity than bupivacaine, suggesting a safer alternative for labor analgesia and postoperative pain management (Zink & Graf, 2004).

  • Antibacterial Properties : Studies have shown that ropivacaine has a poor antibacterial effect compared to bupivacaine, which could influence its clinical use in settings where infection control is critical (Pere, Lindgren, & Vaara, 1999).

  • Pharmacokinetics : The pharmacokinetics of ropivacaine, such as its biexponential disposition kinetics and intermediate blood clearance, have been extensively studied, providing essential data for its clinical application (Lee et al., 1989).

Safety And Hazards

Ropivacaine hydrochloride monohydrate can cause serious eye damage . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . It is recommended to wear eye protection/face protection while handling this substance .

Future Directions

Ropivacaine has been used routinely in otorhinolaryngology procedures since 2010 . It is a versatile local anesthetic drug to use in otorhinolaryngology practice, compared to other routinely used drugs like bupivacaine and lidocaine for local infiltration and nerve blocks .

properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2/t15-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHFRHVKMYGBJL-CKUXDGONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927544
Record name N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ropivacaine hydrochloride monohydrate

CAS RN

132112-35-7
Record name 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-propyl-, hydrochloride, hydrate (1:1:1), (2S)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ropivacaine hydrochloride hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132112357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ROPIVACAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V910P86109
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
AK Pal, R Sundararajan - Rasayan Journal of Chemistry, 2022 - rasayanjournal.co.in
… ropivacaine hydrochloride monohydrate (Fig-1). Palladium is required as a catalyst for the synthesis of Ropivacaine hydrochloride monohydrate… ropivacaine hydrochloride monohydrate. …
Number of citations: 2 rasayanjournal.co.in
CE Sänger-Van De Griend, H Wahlström… - … of pharmaceutical and …, 1997 - Elsevier
… The earlier robustness test for ropivacaine hydrochloride monohydrate substance was performed by varying the experimental parameters one by one [1]. The parameters were now …
Number of citations: 41 www.sciencedirect.com
JM Porter, B Crowe, M Cahill, GD Shorten - Anaesthesia, 2001 - Wiley Online Library
… Ropivacaine solutions were prepared from ropivacaine hydrochloride monohydrate (Naropin: Astra Pain Control, Sweden) in 0.9% saline to produce four concentrations in blood (3.75, …
C Sahlberg - Journal of Labelled Compounds and …, 1987 - Wiley Online Library
… The (S) -enantiomer of N- (2,6-dimethylphenyl) -l-~lpiperidine-2-carboxamide hydrochloride monohydrate (LEA 103, ropivacaine hydrochloride monohydrate) was chosen as a …
HJ Bruins Slot, HJ Behm… - … Section B: Structural …, 1990 - scripts.iucr.org
(IUCr) Structures of the local anaesthetics ropivacaine and bupivacaine: structure determination and molecular-modelling study Acta Crystallographica Section B Structural Science …
Number of citations: 10 scripts.iucr.org
BM Emanuelsson, C Norsten-Höög, R Sandberg… - European journal of …, 1997 - Elsevier
… The internal standard used was [ 2 H 7 ]-ropivacaine hydrochloride monohydrate (Mw 335.9) with a 100% degree of labelling (Fig. 1). This compound was obtained from (S)-…
Number of citations: 12 www.sciencedirect.com
A Lee, D Fagan, M Lamont, GT Tucker… - Anesthesia & …, 1989 - journals.lww.com
… A control blood sample and an initial 12-lead electrocardiogram were obtained before 50 mg (10 mL) of ropivacaine hydrochloride monohydrate as a 0.5% wtivol solution was infused …
Number of citations: 203 journals.lww.com
A Li, F Yang, J Xin, X Bai - International journal of nanomedicine, 2019 - Taylor & Francis
Purpose Local anesthetics are used clinically for the control of pain following operation (including gastrointestinal surgery) or for the management of other acute and chronic pain. This …
Number of citations: 33 www.tandfonline.com
T Arvidsson, HF Bruce, MM Halldin - Chirality, 1995 - Wiley Online Library
… Ropivacaine hydrochloride monohydrate (ropivacaine) is a new local anaesthetic agent which is administered exclusively as the (-1-(S)-form. The aim of the study was to determine …
Number of citations: 28 onlinelibrary.wiley.com
M Engman, P Neidenström, C Norsten-Höög… - … of Chromatography B …, 1998 - Elsevier
Bioanalytical methods for determining the total concentration of the new local anaesthetic drug ropivacaine in blood plasma, urine and tissues are presented. Ropivacaine is a drug …
Number of citations: 37 www.sciencedirect.com

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